molecular formula C13H14N2O B15331227 2-Mesityl-1H-imidazole-5-carbaldehyde

2-Mesityl-1H-imidazole-5-carbaldehyde

Cat. No.: B15331227
M. Wt: 214.26 g/mol
InChI Key: OLVLPEFZYYYYKP-UHFFFAOYSA-N
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Description

2-Mesityl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a mesityl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesityl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mesityl-substituted amines with formylating agents, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Mesityl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Mesityl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The mesityl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Comparison: 2-Mesityl-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the mesityl group provides steric hindrance, influencing the compound’s chemical behavior and interaction with other molecules .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C13H14N2O/c1-8-4-9(2)12(10(3)5-8)13-14-6-11(7-16)15-13/h4-7H,1-3H3,(H,14,15)

InChI Key

OLVLPEFZYYYYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC=C(N2)C=O)C

Origin of Product

United States

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